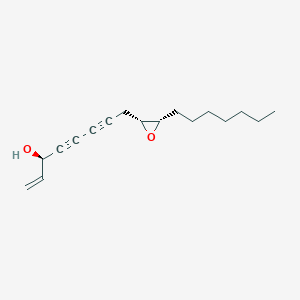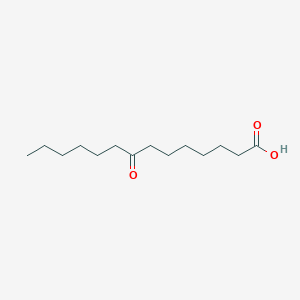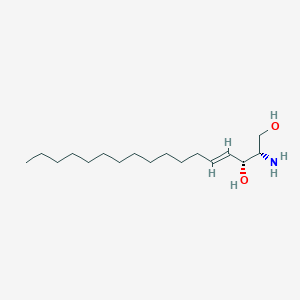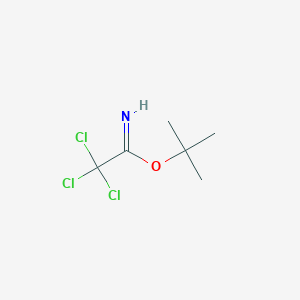
tert-Butyl 2,2,2-trichloroacetimidate
描述
tert-Butyl 2,2,2-trichloroacetimidate: is a chemical compound widely used as a reagent in organic synthesis. It is primarily employed for the preparation of tert-butyl esters and ethers under mild conditions, offering high yields. This compound is a white solid that is soluble in organic solvents, particularly nonpolar ones like cyclohexane .
准备方法
Synthetic Routes and Reaction Conditions: tert-Butyl 2,2,2-trichloroacetimidate can be synthesized through the reaction of trichloroacetonitrile with tert-butyl alcohol in the presence of a base. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yields .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to maintain the purity and yield of the product. The compound is then purified through crystallization or distillation .
化学反应分析
Types of Reactions: tert-Butyl 2,2,2-trichloroacetimidate primarily undergoes substitution reactions. It is used to convert alcohols and carboxylic acids into their respective ethers and esters .
Common Reagents and Conditions:
Reagents: Alcohols, carboxylic acids, bases (e.g., sodium hydroxide, potassium carbonate)
Conditions: Mild temperatures, nonpolar solvents (e.g., cyclohexane)
Major Products:
Ethers: Formed when this compound reacts with alcohols
科学研究应用
tert-Butyl 2,2,2-trichloroacetimidate is used in various scientific research applications, including:
Organic Synthesis: It is a key reagent for the preparation of tert-butyl esters and ethers, which are important intermediates in organic synthesis.
Peptide Synthesis: It is used in the synthesis of caged phospho-amino acid building blocks for solid-phase peptide synthesis.
Pharmaceutical Research: The compound is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
作用机制
The mechanism of action of tert-Butyl 2,2,2-trichloroacetimidate involves the nucleophilic attack of the alcohol or carboxylic acid on the carbon atom of the trichloroacetimidate group. This results in the formation of a tert-butyl ether or ester, with the release of trichloroacetamide as a byproduct . The molecular targets and pathways involved are primarily related to the formation of stable tert-butyl protecting groups in organic molecules .
相似化合物的比较
- tert-Butyldimethylsilyl chloride
- Trichloroacetonitrile
- Di-tert-butyl peroxide
- tert-Butanol
- tert-Butyl methyl ether
Uniqueness: tert-Butyl 2,2,2-trichloroacetimidate is unique due to its ability to form tert-butyl esters and ethers under mild conditions with high yields. This makes it a valuable reagent in organic synthesis, particularly for reactions requiring the protection of hydroxyl and carboxyl groups .
属性
IUPAC Name |
tert-butyl 2,2,2-trichloroethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl3NO/c1-5(2,3)11-4(10)6(7,8)9/h10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXDYHPBXDZWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=N)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370451 | |
| Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98946-18-0 | |
| Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
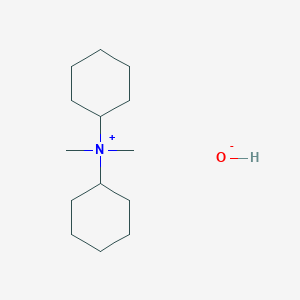
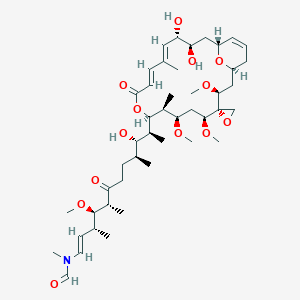
![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)
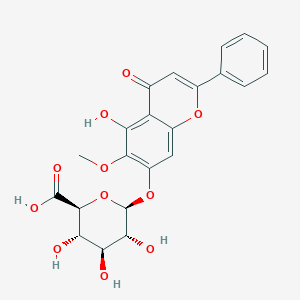
![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)
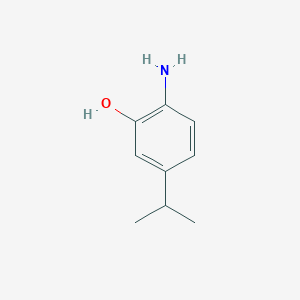
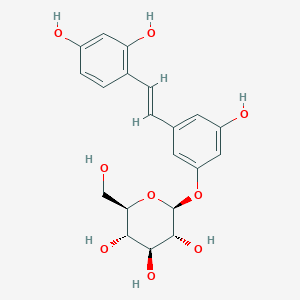
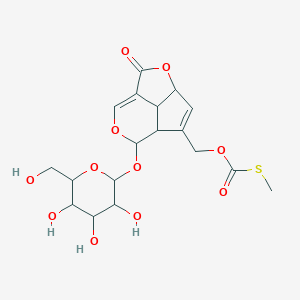
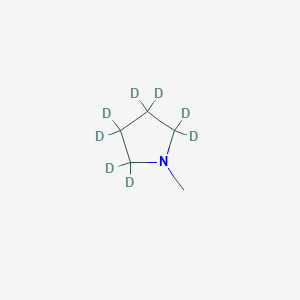
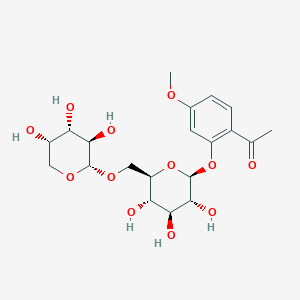
![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)
